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Addressing (1R)-AZD-1480-induced neurological effects in animal studies

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Compound of Interest					
Compound Name:	(1R)-AZD-1480				
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Technical Support Center: (1R)-AZD-1480 Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neurological effects during animal studies with (1R)-AZD-1480.

I. Frequently Asked Questions (FAQs)

Q1: What is (1R)-AZD-1480 and what is its primary mechanism of action?

A1: **(1R)-AZD-1480**, also known as AZD1480, is a potent and selective, ATP-competitive small molecule inhibitor of Janus-associated kinase 1 (JAK1) and Janus-associated kinase 2 (JAK2). [1][2] Its primary mechanism of action is the inhibition of the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of various cancer cells.[1][3] By blocking JAK1 and JAK2, AZD1480 prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, leading to the downregulation of target genes involved in cell cycle progression and apoptosis.[1][4]

Q2: What are the reported neurological effects of AZD1480 in preclinical animal studies?

A2: Preclinical toxicology studies have revealed neurological effects in multiple species. In repeat-dose studies in rats, degenerative changes in the sciatic nerve were observed.[2] In



dogs, ataxia was a noted clinical sign.[2]

Q3: What neurological adverse events were observed in human clinical trials with AZD1480?

A3: Phase I clinical trials of AZD1480 in patients with solid tumors were discontinued due to dose-limiting neurological toxicities. These adverse events included dizziness, anxiety, ataxia, memory loss, hallucinations, and behavioral changes.[3][4] These effects were generally reversible upon dose reduction or cessation.[3]

Q4: What is the suspected mechanism behind AZD1480-induced neurological effects?

A4: The exact mechanism is not fully elucidated, but two main hypotheses exist:

- On-target effects: AZD1480 has good penetration of the blood-brain barrier, which means it
 can directly inhibit JAK1/2 signaling within the central nervous system. The JAK/STAT
 pathway is known to play a role in neuroinflammation and neuronal function, so its inhibition
 could lead to the observed neurological effects.
- Off-target effects: AZD1480 has been shown to be equipotent in inhibiting the Tropomyosin receptor kinase (Trk) family, particularly TrkB. TrkB is a receptor for brain-derived neurotrophic factor (BDNF) and is critical for neuronal survival and function. Anxious behavior has been observed in mice with inactivated TrkB, suggesting that off-target inhibition of this kinase could contribute to the neuropsychiatric side effects.

Q5: At what doses were neurological effects observed in preclinical studies?

A5: Specific dose-response data for neurological effects in preclinical studies is limited in publicly available literature. A study in a rat model of Parkinson's disease reported that a daily oral gavage of 10 mg/kg for two weeks was well-tolerated without significant effects on hematological parameters. However, toxicology studies in rats and dogs that reported neurological findings did not specify the exact dose-response relationship for these effects.

II. Troubleshooting Guide for Neurological Effects

This guide is intended to help researchers identify and manage potential neurological effects of **(1R)-AZD-1480** in their animal models.



Problem: Animals are exhibiting signs of ataxia, unsteady gait, or poor coordination.

Possible Cause:

 On-target (JAK1/2 inhibition in the CNS) or off-target (e.g., TrkB inhibition) effects of AZD1480.

Suggested Actions:

- Confirm and Quantify the Effect:
 - Utilize a battery of motor coordination tests to systematically assess the severity of ataxia.
 Recommended tests include the Rotarod test and the Beam Walk test.
 - Record baseline performance before drug administration and at regular intervals during the treatment period.
- Dose De-escalation Study:
 - If the observed ataxia is impacting the welfare of the animals or the integrity of the study, consider performing a dose de-escalation study to identify a maximum tolerated dose (MTD) that does not produce severe motor deficits.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
 - Measure the concentration of AZD1480 in the brain tissue at various time points after administration to correlate drug exposure with the onset and severity of ataxia.
- Histopathological Examination:
 - At the end of the study, perform a thorough histopathological analysis of the brain (cerebellum, in particular) and peripheral nerves (e.g., sciatic nerve) to look for any degenerative changes.

Problem: Animals display anxiety-like behaviors (e.g., thigmotaxis in an open field, reduced exploration).



Possible Cause:

Potential off-target effects on TrkB or other CNS targets.

Suggested Actions:

- Systematic Behavioral Assessment:
 - Use standardized behavioral tests to quantify anxiety-like behavior, such as the Open Field Test, Elevated Plus Maze, or Light-Dark Box test.
 - Measure parameters like time spent in the center of the open field, number of entries into the open arms of the elevated plus maze, and time spent in the light compartment of the light-dark box.
- Dose-Response Characterization:
 - Determine if the anxiety-like behaviors are dose-dependent by testing a range of AZD1480 concentrations.
- Consider Co-administration with Anxiolytics (Exploratory):
 - For mechanistic studies, and with appropriate ethical considerations, a pilot study could explore whether a standard anxiolytic can reverse the observed behavioral phenotype.
 This may help to dissect the underlying pathways but should be interpreted with caution as it can confound the primary study endpoints.

III. Data Presentation

Table 1: Summary of Reported Neurological Effects of (1R)-AZD-1480



Species	Study Type	Observed Neurological Effects	Dose Information	Reference
Human	Phase I Clinical Trial	Dizziness, anxiety, ataxia, memory loss, hallucinations, behavioral changes	Dose-limiting at higher doses (specifics not detailed)	[3][4]
Rat	Preclinical Toxicology	Degenerative changes in the sciatic nerve	Associated with repeated administration (specific doses not detailed)	[2]
Dog	Preclinical Toxicology	Ataxia	Observed in MTD studies (specific doses not detailed)	[2]
Rat	Parkinson's Disease Model	Well-tolerated, no significant hematological effects	10 mg/kg/day for 2 weeks (oral gavage)	

IV. Experimental Protocols Rotarod Test for Motor Coordination

Objective: To assess motor coordination and balance in rodents treated with AZD1480.

Materials:

- Rotarod apparatus (e.g., Ugo Basile)
- Rodent subjects



AZD1480 formulation and vehicle control

Procedure:

- Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.
- Training:
 - Place the animal on the stationary rod.
 - Begin rotation at a low speed (e.g., 4 rpm) for a fixed period (e.g., 60 seconds).
 - Gradually increase the speed over a set time (e.g., from 4 to 40 rpm over 5 minutes).
 - Repeat this training for 2-3 consecutive days before the baseline measurement.
- Baseline Measurement: On the day before the first dose of AZD1480, perform three trials
 with a 15-20 minute inter-trial interval. Record the latency to fall for each animal. The
 average of the three trials serves as the baseline.
- Testing after Dosing: At specified time points after AZD1480 administration, repeat the threetrial test and record the latency to fall.
- Data Analysis: Compare the post-dosing latency to fall with the baseline data for each animal and between treatment groups. A significant decrease in latency to fall indicates impaired motor coordination.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To evaluate general locomotor activity and assess anxiety-like behavior in rodents.

Materials:

- Open field arena (a square or circular enclosure with walls)
- Video tracking software



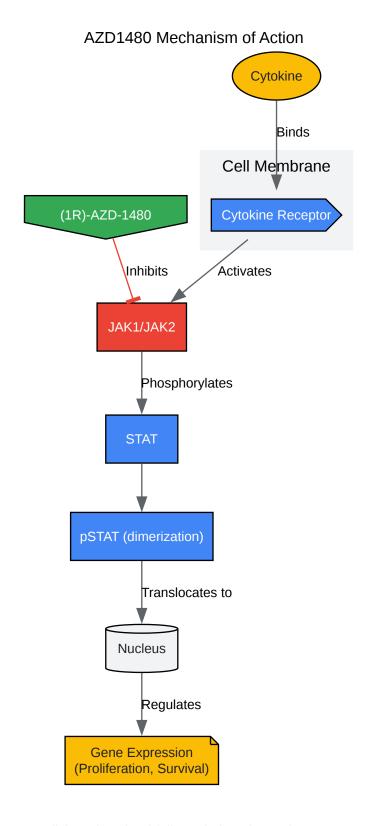
- Rodent subjects
- AZD1480 formulation and vehicle control

Procedure:

- Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to the test. The lighting in the room should be kept consistent.
- Testing:
 - Gently place the animal in the center of the open field arena.
 - Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
 - Record the session using a video camera mounted above the arena.
- Data Analysis: Use video tracking software to analyze the following parameters:
 - Total distance traveled: An indicator of general locomotor activity.
 - Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis). Less time in the center suggests a more anxious phenotype.
 - Frequency of entries into the center zone.
 - Rearing frequency: A measure of exploratory behavior.
- Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

V. Visualizations



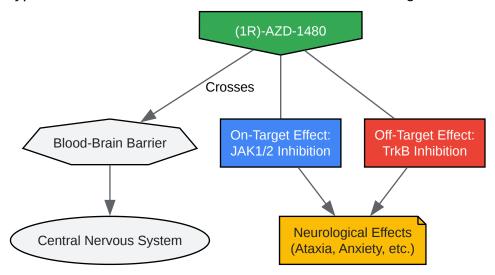


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Caption: Mechanism of action of (1R)-AZD-1480 in the JAK/STAT signaling pathway.



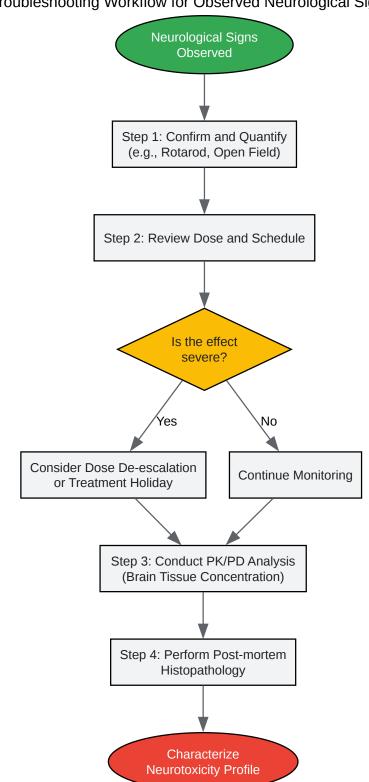
Hypothesized Mechanisms of AZD1480-Induced Neurological Effects



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Caption: Hypothesized on-target and off-target mechanisms of AZD1480 neurotoxicity.





Troubleshooting Workflow for Observed Neurological Signs

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Caption: A workflow for troubleshooting neurological effects in animal studies.



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